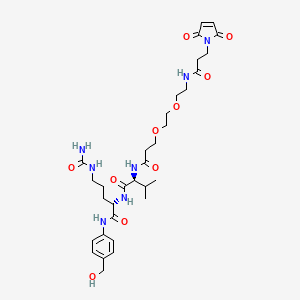

Mal-amido-PEG2-Val-Cit-PAB-OH

Description

BenchChem offers high-quality Mal-amido-PEG2-Val-Cit-PAB-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-amido-PEG2-Val-Cit-PAB-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O10/c1-21(2)29(31(46)37-24(4-3-13-35-32(33)47)30(45)36-23-7-5-22(20-40)6-8-23)38-26(42)12-16-48-18-19-49-17-14-34-25(41)11-15-39-27(43)9-10-28(39)44/h5-10,21,24,29,40H,3-4,11-20H2,1-2H3,(H,34,41)(H,36,45)(H,37,46)(H,38,42)(H3,33,35,47)/t24-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPXTDZCMWNAD-OUTSHDOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-OH: Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-amido-PEG2-Val-Cit-PAB-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its chemical structure, intricate mechanism of action, and provide key data and experimental protocols relevant to its application in targeted cancer therapy.

Chemical Structure and Components

Mal-amido-PEG2-Val-Cit-PAB-OH is a multi-functional, cleavable linker designed for the targeted delivery of cytotoxic payloads. Its structure is meticulously crafted with distinct components, each serving a specific purpose in the overall function of the ADC.

The chemical formula for Mal-amido-PEG2-Val-Cit-PAB-OH is C32H47N7O10, with a molecular weight of approximately 689.77 g/mol .

The core components of the linker are:

-

Maleimide Group: This reactive group at one end of the linker enables the covalent conjugation of the linker to the monoclonal antibody (mAb). Specifically, it reacts with free thiol groups on cysteine residues of the antibody, forming a stable thioether bond.

-

PEG2 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, is incorporated to enhance the hydrophilicity of the linker-payload complex. This improved solubility helps to prevent aggregation of the ADC, a common challenge in ADC development.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's conditional cleavage mechanism. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.

-

p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its active form. The terminal hydroxyl (-OH) group is the attachment point for the cytotoxic payload.

Below is a diagram illustrating the modular structure of the Mal-amido-PEG2-Val-Cit-PAB-OH linker.

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The efficacy of an ADC constructed with the Mal-amido-PEG2-Val-Cit-PAB-OH linker hinges on a sequence of well-orchestrated events, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells, thereby minimizing off-target toxicity.

The mechanism of action can be broken down into the following key steps:

-

Target Recognition and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking: Once inside the cell, the endosome containing the ADC-antigen complex fuses with a lysosome. The lysosome is an acidic organelle rich in hydrolytic enzymes, including cathepsin B.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl (PAB) group of the linker. This enzymatic cleavage is the critical trigger for drug release.[1][2][3]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide unmasks an amino group on the PAB spacer. This initiates a rapid and spontaneous 1,6-elimination reaction.[4] This electronic cascade results in the fragmentation of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[4]

The following diagram illustrates the intracellular trafficking and cleavage cascade of an ADC utilizing this linker.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. researchgate.net [researchgate.net]

- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Function of the Valine-Citrulline Dipeptide in Cleavable Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline (Val-Cit) dipeptide has emerged as a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs). Its remarkable success lies in its ability to remain stable in systemic circulation and undergo efficient cleavage by specific lysosomal proteases, primarily Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release of cytotoxic payloads within cancer cells maximizes therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the Val-Cit dipeptide's function, mechanism of action, and key performance characteristics. It also includes a comparative analysis with the Val-Ala linker and detailed experimental protocols for the evaluation of ADCs featuring this critical linker technology.

Introduction to Cleavable Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The linker, a chemical bridge connecting the antibody to the payload, is a critical component that dictates the overall performance of the ADC.[1] Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be selectively cleaved in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2] Enzyme-sensitive linkers, such as those containing the Val-Cit dipeptide, are a prominent class of cleavable linkers that have been successfully incorporated into several clinically approved ADCs.[3][4]

The Val-Cit Dipeptide Linker: A Core Component

Structure and Composition

The Val-Cit linker is a dipeptide composed of L-valine and L-citrulline.[1] In a typical ADC construct, the Val-Cit dipeptide is coupled to a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).[5] The PABC spacer is essential for the efficient and traceless release of the payload, as it sterically separates the drug from the dipeptide, allowing for unhindered access by the cleaving enzyme.[6] The entire linker-payload cassette is then conjugated to the antibody, often through a maleimide (B117702) group that reacts with a reduced cysteine residue on the antibody.

Mechanism of Action: Targeted Payload Release

The targeted release of the cytotoxic payload from a Val-Cit-PABC-linked ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[7]

-

Receptor-Mediated Endocytosis: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, initially forming an endosome.[7]

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic pH (4.5-5.5).[7]

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[1][5] The cleavage occurs at the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[8]

-

Self-Immolation and Payload Liberation: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer.[9] This electronic cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[9] This "self-immolative" mechanism ensures a clean and efficient release of the drug inside the target cell.[9]

Key Performance Characteristics of Val-Cit Linkers

Enzymatic Cleavage and Specificity

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to this process.[7][10] This redundancy can be advantageous, as it reduces the likelihood of resistance developing due to the downregulation of a single protease.[7] The Val-Cit sequence is highly preferred by Cathepsin B, with the hydrophobic valine residue fitting into the S2 subsite and the citrulline residue occupying the S1 subsite of the enzyme's active site.[9]

Plasma Stability

An ideal linker must be stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. The Val-Cit linker generally exhibits good stability in human plasma.[6] However, it has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and, notably, the mouse-specific carboxylesterase Ces1C.[7][11][12] This instability in mouse plasma can complicate preclinical evaluation and may lead to reduced efficacy and increased toxicity in rodent models.[6][13]

Hydrophobicity and Drug-to-Antibody Ratio (DAR)

The Val-Cit-PABC linker, particularly when combined with hydrophobic payloads like monomethyl auristatin E (MMAE), can increase the overall hydrophobicity of the ADC.[14] This can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), which can negatively impact the ADC's manufacturing, pharmacokinetics, and safety profile.[14][15]

Bystander Effect

The bystander effect is the ability of a released cytotoxic payload to diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[16] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen. For the bystander effect to occur, the released payload must be membrane-permeable. The cleavage of the Val-Cit linker within a target cell releases the payload in its active, membrane-permeable form, enabling it to exert a bystander effect.

Comparative Analysis with Val-Ala Linkers

The valine-alanine (Val-Ala) dipeptide is another commonly used protease-cleavable linker. It shares a similar cleavage mechanism to Val-Cit, being a substrate for Cathepsin B.[5] However, there are key differences:

-

Cleavage Rate: The Val-Ala linker is generally cleaved by Cathepsin B at a slower rate than the Val-Cit linker, approximately half the rate in some studies.[6]

-

Hydrophobicity: The Val-Ala linker is less hydrophobic than the Val-Cit linker.[3][15] This can be advantageous in reducing ADC aggregation, especially when working with hydrophobic payloads or aiming for higher DARs.[15] This improved biophysical property can lead to better manufacturing feasibility and a potentially improved safety profile.[15]

Data Presentation: Quantitative Comparison of Linker Properties

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Observations | Reference(s) |

| Val-Cit | Baseline | Considered the benchmark for efficient cleavage. | [6][7] |

| Val-Ala | ~50% | Slower cleavage but offers lower hydrophobicity. | [6] |

| Phe-Lys | ~30-fold faster (isolated enzyme) | Rapidly cleaved by isolated Cathepsin B, but similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes. | [7][17] |

Table 2: Plasma Stability of Val-Cit Containing ADCs

| Species | Key Enzyme(s) Involved in Premature Cleavage | Observed Stability | Reference(s) |

| Human | Neutrophil Elastase | Generally stable. | [7][14] |

| Mouse | Carboxylesterase 1C (Ces1C) | Prone to premature cleavage, leading to reduced half-life. | [6][11][12][13] |

| Rat | - | Generally stable. | [17] |

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from a Val-Cit-linked ADC in the presence of purified Cathepsin B.

Materials:

-

ADC construct with Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT

-

Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Enzyme Activation: Pre-incubate the Cathepsin B solution in Assay Buffer at 37°C for 15 minutes to ensure full activation.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 10 µM).

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[7]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding an excess of cold Quenching Solution.

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, released payload, and any intermediates.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Plasma Stability Assay (LC-MS)

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

-

Test ADC

-

Plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

LC-MS system

Procedure:

-

ADC Incubation: Dilute the test ADC to a final concentration (e.g., 1 mg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.

-

Incubation: Incubate the samples at 37°C with gentle shaking.

-

Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C until analysis.

-

Sample Preparation: Thaw the samples and process them to isolate the ADC (e.g., using protein A affinity capture) or extract the free payload.

-

LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) or the concentration of the released payload.

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC construct

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[1][18]

Conclusion

The Val-Cit dipeptide is a highly effective and clinically validated component of cleavable linkers for antibody-drug conjugates. Its ability to be selectively cleaved by lysosomal proteases within tumor cells enables the targeted release of potent cytotoxic payloads, leading to a wide therapeutic window. However, researchers and drug developers must consider its potential for premature cleavage in certain preclinical species and its contribution to the overall hydrophobicity of the ADC. A thorough understanding of the Val-Cit linker's properties and the use of robust experimental protocols for its evaluation are essential for the successful development of next-generation ADCs. The choice between Val-Cit and other linkers, such as Val-Ala, should be made based on the specific characteristics of the antibody, payload, and desired therapeutic profile.

References

- 1. benchchem.com [benchchem.com]

- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Mal-amido-PEG2-Val-Cit-PAB-OH, a critical linker component in the development of Antibody-Drug Conjugates (ADCs). The document outlines the multi-step chemical synthesis, including detailed experimental protocols and quantitative data to support reproducibility. The synthesis involves the preparation of two key intermediates: a protected peptide linker, Fmoc-Val-Cit-PAB-OH, and the maleimide-containing polyethylene (B3416737) glycol (PEG) derivative, Mal-amido-PEG2-acid. These intermediates are subsequently coupled, followed by deprotection, to yield the final product.

Synthesis Pathway Overview

The synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH is a convergent process. The overall strategy involves three main stages:

-

Synthesis of the Protected Dipeptide-PAB Core (Fmoc-Val-Cit-PAB-OH): This stage involves the sequential coupling of amino acids and the p-aminobenzyl alcohol (PAB) spacer, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Preparation of the Maleimide-PEG Moiety (Mal-amido-PEG2-acid): This component provides the reactive handle for conjugation to antibodies and a hydrophilic spacer to improve the physicochemical properties of the resulting ADC. This intermediate is commercially available or can be synthesized.

-

Coupling and Deprotection: The Fmoc-protected dipeptide-PAB core is deprotected to expose the free amine, which is then coupled with Mal-amido-PEG2-acid to form the final product.

The following diagram illustrates the logical flow of the synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH.

Part 1: Synthesis of Fmoc-Val-Cit-PAB-OH

Step 1.1: Synthesis of Fmoc-Cit-PAB-OH

-

To a solution of Fmoc-L-Citrulline (1.0 equivalent) and p-aminobenzyl alcohol (3.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent).

-

Stir the mixture for 30 minutes at room temperature.

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 30 hours in the dark.

-

Remove the DMF under reduced pressure.

-

Purify the residue by flash column chromatography.

Step 1.2: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M) and treat with piperidine (5.0 equivalents).

-

Stir the solution at room temperature for 4 hours to remove the Fmoc protecting group.

-

Remove the solvent and excess piperidine under reduced pressure.

-

Wash the resulting solid with diethyl ether and dichloromethane (B109758) and dry under vacuum.

-

Dissolve the deprotected intermediate in fresh DMF (0.2 M).

-

Add Fmoc-L-Valine-N-hydroxysuccinimide ester (Fmoc-Val-OSu) (1.1 equivalents) to the solution and stir at room temperature for 16 hours.[1]

-

Remove the DMF under reduced pressure.

-

Dissolve the crude product in methanol (B129727) and purify by silica (B1680970) gel flash column chromatography using a methanol/dichloromethane gradient.[1]

Part 2: Synthesis of H2N-Val-Cit-PAB-OH

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M).

-

Add piperidine (5.0 equivalents) and stir at room temperature for 4 hours.[1]

-

Remove the solvent and excess piperidine under reduced pressure to yield the crude amine, H2N-Val-Cit-PAB-OH, which is used in the next step without further purification.

Part 3: Coupling of Mal-amido-PEG2-acid with H2N-Val-Cit-PAB-OH

-

Dissolve H2N-Val-Cit-PAB-OH (1.0 equivalent) and Mal-amido-PEG2-acid (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the final product, Mal-amido-PEG2-Val-Cit-PAB-OH.[][3]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH, including typical yields and purity.

Table 1: Synthesis of Fmoc-Val-Cit-PAB-OH Intermediates

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Typical Yield | Purity |

| 1.1 | Fmoc-Cit-PAB-OH | Fmoc-L-Citrulline, p-Aminobenzyl alcohol | HATU, DIPEA | DMF | 30 h | >96%[1] | >95% |

| 1.2 | Fmoc-Val-Cit-PAB-OH | H2N-Cit-PAB-OH, Fmoc-Val-OSu | - | DMF | 16 h | 85% (2 steps)[1] | >95%[4] |

Table 2: Final Product Synthesis

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Typical Yield | Purity |

| 2 | H2N-Val-Cit-PAB-OH | Fmoc-Val-Cit-PAB-OH | Piperidine | DMF | 4 h | Quantitative (crude) | - |

| 3 | Mal-amido-PEG2-Val-Cit-PAB-OH | H2N-Val-Cit-PAB-OH, Mal-amido-PEG2-acid | HATU, DIPEA | DMF | 12-24 h | Not specified | >95% |

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Conclusion

This technical guide provides a detailed framework for the synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH. The presented protocols and data are intended to assist researchers and drug development professionals in the preparation of this important ADC linker. Adherence to the described procedures and careful monitoring of the reactions are crucial for achieving high yields and purity of the final product.

References

The Role of the PEG2 Spacer in Linker Hydrophilicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugate Design

In the landscape of modern therapeutics, the linker connecting a targeting moiety to a functional molecule—be it a cytotoxic payload in an Antibody-Drug Conjugate (ADC) or an E3 ligase recruiter in a PROTAC—is a critical determinant of the overall efficacy, safety, and developability of the agent. Far from being a simple spacer, the linker's physicochemical properties profoundly influence the conjugate's behavior. Among the most crucial of these properties is hydrophilicity.

Many potent therapeutic payloads and complex small molecules are inherently hydrophobic, leading to challenges such as poor aqueous solubility, a tendency to aggregate, rapid systemic clearance, and reduced therapeutic efficacy.[1][2] Incorporating hydrophilic spacers into the linker design is a key strategy to mitigate these issues. This guide provides an in-depth technical examination of the diethylene glycol (PEG2) spacer, a fundamental building block used to enhance linker hydrophilicity and optimize the performance of advanced bioconjugates.

The PEG2 Spacer: A Molecular Basis for Hydrophilicity

The PEG2 spacer is the shortest discrete polyethylene (B3416737) glycol unit, consisting of two repeating ethylene (B1197577) glycol monomers. Its chemical structure, –(OCH₂CH₂)₂–, is simple yet highly effective at imparting hydrophilicity.

The mechanism behind this property lies in the repeating ether oxygen atoms along the ethylene backbone. These oxygen atoms possess lone pairs of electrons, making them excellent hydrogen bond acceptors.[] In an aqueous environment, the PEG2 spacer forms a dynamic hydrogen-bonding network with surrounding water molecules. This "hydration shell" effectively shields the hydrophobic regions of the payload or other parts of the conjugate, increasing its overall water solubility and preventing intermolecular hydrophobic collapse that leads to aggregation.[][4]

Impact on Physicochemical and Pharmacological Properties

The introduction of a PEG2 spacer initiates a cascade of beneficial changes to a molecule's properties. Even short PEG chains can significantly improve the aqueous solubility of hydrophobic payloads like auristatins and maytansinoids, which is critical for ADC formulation and in vivo stability.[] In the context of PROTACs, which are often large molecules that violate traditional "rule-of-five" guidelines, PEG linkers are essential for improving solubility and permeability.[5][6]

Quantitative Analysis of PEG-Mediated Hydrophilicity

The impact of PEG spacers on hydrophilicity can be quantified using several analytical techniques. The partition coefficient (LogD) is a common measure, where a more negative value indicates greater hydrophilicity. Studies have consistently shown that increasing PEG length leads to more hydrophilic compounds.

| Compound Type | Linker/Spacer | LogD (pH 7.4) | Analytical Method | Reference |

| PSMA Radioligand | Non-PEGylated | > -3.0 | Octanol/PBS Partition | [7] |

| PSMA Radioligand | PEG4 | -3.06 ± 0.15 | Octanol/PBS Partition | [7] |

| PSMA Radioligand | PEG8 | -4.27 ± 0.26 | Octanol/PBS Partition | [7] |

| ADC | Glucuronide-MMAE (PEG2) | Not specified | HIC | [4] |

| ADC | Glucuronide-MMAE (PEG4) | Not specified | HIC | [4] |

| ADC | Glucuronide-MMAE (PEG8) | Not specified | HIC | [4] |

Note: While direct LogP/D values for PEG2 specifically are not always isolated in literature, the trend is clear. Hydrophobic Interaction Chromatography (HIC) is another powerful tool where more hydrophilic molecules elute earlier (have shorter retention times). Studies on ADCs with increasing PEG spacer lengths (PEG2, PEG4, PEG8) show a corresponding decrease in HIC retention time, confirming the direct relationship between PEG length and hydrophilicity.[4]

Detailed Experimental Protocols

Accurate evaluation of linker properties requires robust and reproducible experimental methods.

Protocol: Synthesis of a PEG2-Containing Drug-Linker

This protocol provides a general workflow for conjugating a cytotoxic drug to a heterobifunctional PEG2 linker for use in an ADC.

-

Objective: To synthesize a maleimide-PEG2-PABC-MMAE drug-linker construct.

-

Materials:

-

Maleimide-PEG2-NHS ester (heterobifunctional linker)

-

Monomethyl auristatin E (MMAE, payload)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

Mass Spectrometer for characterization

-

-

Procedure:

-

Dissolve MMAE (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the MMAE solution to act as a non-nucleophilic base.

-

In a separate vial, dissolve Maleimide-PEG2-NHS ester (1.1 eq) in anhydrous DMF.

-

Add the linker solution dropwise to the MMAE solution while stirring at room temperature.

-

Allow the reaction to proceed for 2-4 hours, monitoring progress with LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the crude product using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the desired product, confirm identity and purity (>95%) by LC-MS, and lyophilize to obtain the final drug-linker construct.[8]

-

Protocol: Measurement of Hydrophilicity via HIC

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity and is a standard method for characterizing ADCs.

-

Objective: To compare the relative hydrophobicity of ADCs with different linkers.

-

Materials:

-

HIC column (e.g., Tosoh Butyl-NPR)

-

HPLC system

-

Buffer A: 1.5 M ammonium (B1175870) sulfate, 50 mM sodium phosphate, pH 7.0

-

Buffer B: 50 mM sodium phosphate, 20% isopropanol, pH 7.0

-

ADC samples (e.g., mAb-PEG2-Payload, mAb-Alkyl-Payload) at 1 mg/mL

-

-

Procedure:

-

Equilibrate the HIC column with 100% Buffer A.

-

Inject 20-50 µg of the ADC sample onto the column.

-

Run a linear gradient from 100% Buffer A to 100% Buffer B over 30 minutes.

-

Monitor the elution profile using a UV detector at 280 nm.

-

Analysis: The retention time of the ADC is inversely proportional to its hydrophilicity. An ADC containing a PEG2 linker is expected to have a shorter retention time compared to an equivalent ADC with a more hydrophobic alkyl linker.[9]

-

Application and Workflow in Drug Development

The rational design of linkers is an integral part of the ADC and PROTAC development pipeline. The workflow involves synthesizing a library of conjugates with varying linkers and systematically evaluating their properties.

In ADCs, the use of hydrophilic PEG linkers allows for the successful development of conjugates with high drug-to-antibody ratios (DAR) of 8, which would otherwise be prone to aggregation if purely hydrophobic linkers were used.[2][4] This can enhance the therapeutic potency by delivering more payload to the target cell per binding event.[2]

Conclusion

The PEG2 spacer, though the shortest of the PEG series, is a powerful and fundamental tool in modern drug development. By leveraging its ability to form hydrogen bonds with water, it effectively increases the hydrophilicity of bioconjugates. This single modification leads to a cascade of benefits, including enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles.[2][4][10] While the optimal linker design must be empirically determined for each unique conjugate, the incorporation of PEG2 and other short PEG units provides a reliable and well-established strategy to overcome the challenges associated with hydrophobic molecules, thereby expanding the druggable space and accelerating the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Mal-amido-PEG2-Val-Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the cleavable linker, Mal-amido-PEG2-Val-Cit-PAB-OH, to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a powerful class of therapeutics designed for targeted delivery of cytotoxic agents to cancer cells.[1][2] The protocol outlines the necessary steps from antibody preparation to the final purification and characterization of the resulting ADC.

The linker, Mal-amido-PEG2-Val-Cit-PAB-OH, incorporates several key features: a maleimide (B117702) group for covalent attachment to the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for selective drug release within the lysosome of target cells, and a p-aminobenzyl alcohol (PAB) self-immolative spacer to ensure the release of an unmodified active drug.[3][4][5]

Overview of the Conjugation Workflow

The overall process involves three main stages:

-

Antibody Preparation: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

-

Conjugation Reaction: Reaction of the maleimide group of the linker with the generated free thiols on the antibody.

-

Purification and Characterization: Removal of unreacted linker and characterization of the resulting ADC to determine the drug-to-antibody ratio (DAR).

Caption: High-level workflow for the conjugation of Mal-amido-PEG2-Val-Cit-PAB-OH to an antibody.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-defined | To be conjugated |

| Mal-amido-PEG2-Val-Cit-PAB-OH | Various | Linker for conjugation |

| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | Reducing agent for antibody disulfide bonds |

| N-acetylcysteine | Standard Supplier | Quenching agent for unreacted maleimide groups |

| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Supplier | Buffer for antibody solution and reactions |

| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Standard Supplier | Solvent for linker stock solution |

| Hydrophobic Interaction Chromatography (HIC) Column | Various | For purification of the ADC |

| HIC Buffer A (High Salt) | User-prepared | e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0 |

| HIC Buffer B (Low Salt) | User-prepared | e.g., 50 mM sodium phosphate, pH 7.0 |

| Desalting Column | Various | For buffer exchange |

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation (Reduction)

This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups necessary for conjugation. The degree of reduction can be controlled to achieve a desired average drug-to-antibody ratio (DAR).

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.[1]

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP per antibody. The exact ratio may need to be optimized for the specific antibody to achieve the desired DAR.[1]

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6][7]

-

After incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.4). This step is crucial to prevent the reduction of the maleimide linker in the subsequent step.

Step 2: Preparation of the Linker-Drug Conjugate

The Mal-amido-PEG2-Val-Cit-PAB-OH linker needs to be conjugated to the cytotoxic drug before its attachment to the antibody. This process typically involves activating the hydroxyl group on the PAB moiety and reacting it with an amine-containing drug. The specifics of this reaction are dependent on the drug being used and are beyond the scope of this protocol. For this protocol, we will assume a pre-formed "Mal-amido-PEG2-Val-Cit-PAB-Drug" conjugate is available.

Step 3: Conjugation Reaction

In this step, the maleimide-activated linker-drug is added to the reduced antibody, where it reacts with the free thiol groups.[1]

-

Adjust the concentration of the reduced antibody to 5 mg/mL in the conjugation buffer (PBS, pH 7.0-7.5).[][9] The reaction of maleimides with thiols is highly specific within a pH range of 6.5 to 7.5.[]

-

Prepare a stock solution of the Mal-amido-PEG2-Val-Cit-PAB-Drug in anhydrous DMSO.

-

Add the maleimide-linker-drug solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.[1]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.[1]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[10]

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-linker-drug.[1] Incubate for an additional 20-30 minutes.

Caption: Schematic of the maleimide-thiol conjugation reaction.

Step 4: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-drug, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio.[1] Hydrophobic Interaction Chromatography (HIC) is a commonly used and effective technique for this purpose.[1][11]

-

Equilibrate the HIC column with HIC Buffer A (high salt).

-

Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.

-

Load the diluted sample onto the equilibrated HIC column.

-

Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DARs are more hydrophobic and will elute later in the gradient.[1]

-

Collect fractions corresponding to the desired DAR species.

-

Pool the collected fractions and desalt into a suitable formulation buffer using a desalting column or tangential flow filtration.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC and can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.

UV-Vis Spectroscopy:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.

-

Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law. A correction factor for the drug's absorbance at 280 nm should be applied for an accurate antibody concentration measurement.

-

The DAR is calculated as the molar concentration of the drug divided by the molar concentration of the antibody.

Mass Spectrometry (MS):

Intact mass analysis of the purified ADC can provide a more detailed picture of the DAR distribution, showing the relative abundance of species with different numbers of drugs conjugated.

Quantitative Data Summary

| Parameter | Typical Range/Value | Notes |

| Antibody Reduction | ||

| Antibody Concentration | 5-10 mg/mL | |

| TCEP to Antibody Molar Ratio | 2.5 - 5 fold excess | Optimize for desired DAR |

| Incubation Time | 1-2 hours | |

| Incubation Temperature | 37°C | |

| Conjugation Reaction | ||

| Reduced Antibody Concentration | ~5 mg/mL | |

| Linker-Drug to Thiol Molar Ratio | 1.5 - 2 fold excess | |

| Reaction pH | 7.0 - 7.5 | Critical for maleimide specificity |

| Reaction Time | 1-2 hours (RT) or overnight (4°C) | |

| Final DMSO Concentration | < 10% (v/v) | To prevent antibody denaturation |

| Purification (HIC) | ||

| HIC Buffer A (High Salt) | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 | Example buffer |

| HIC Buffer B (Low Salt) | 50 mM Sodium Phosphate, pH 7.0 | Example buffer |

| Elution | Linear gradient of decreasing salt concentration | Separates ADC species based on hydrophobicity (DAR) |

Signaling Pathway: Intracellular Processing of the ADC

Upon binding to the target antigen on the cell surface, the ADC is internalized, typically via endocytosis. The Val-Cit linker is designed to be stable in the bloodstream but is cleaved by cathepsin B, an enzyme prevalent in the lysosomal compartment of cells.[5] This cleavage initiates the release of the active cytotoxic drug inside the target cell.

Caption: Intracellular trafficking and cleavage of a Val-Cit linker-containing ADC.

Disclaimer: This protocol provides a general guideline. Optimization of reaction conditions, including molar ratios, incubation times, and purification methods, may be necessary for specific antibodies and drugs. All work should be conducted in a properly equipped laboratory facility by trained personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 9. biotium.com [biotium.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Mal-amido-PEG2-Val-Cit-PAB-OH Payload Attachment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG2-Val-Cit-PAB-OH linker is a sophisticated, cleavable linker system extensively utilized in the development of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[][5] The linker is a critical component that ensures the stability of the ADC in circulation and facilitates the selective release of the cytotoxic payload within the target cancer cells.[6][]

This linker system incorporates several key functional components:

-

Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[][8] The reaction forms a stable thioether bond under mild physiological conditions.[]

-

Amido-PEG2: A short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and biocompatibility.[][] The hydrophilic nature of PEG can help to mitigate aggregation issues often associated with hydrophobic drug payloads.[9]

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[][11][12][] This enzymatic cleavage is the primary mechanism for intracellular drug release.

-

p-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, undergoes a spontaneous 1,6-elimination reaction to release the unmodified active drug.[14][15] This "traceless" release is crucial for the efficacy of the cytotoxic payload.

-

Hydroxyl Group (-OH): The terminal hydroxyl group on the PAB spacer is the attachment point for the cytotoxic payload. The payload is typically conjugated to the linker via a carbamate (B1207046) bond.[16]

These application notes provide a detailed overview of the methods and protocols for attaching a payload to a targeting moiety (e.g., an antibody) using the Mal-amido-PEG2-Val-Cit-PAB-OH linker system.

Data Presentation

Table 1: Key Properties of Mal-amido-PEG2-Val-Cit-PAB-OH

| Property | Value | Reference |

| Molecular Formula | C32H47N7O10 | [1][17] |

| Molecular Weight | 689.8 g/mol | [1] |

| Purity | Typically >95% | [17] |

| Storage Conditions | -20°C | [1] |

| Solubility | Soluble in DMSO, DMF | [8] |

Table 2: Typical Reaction Conditions for Thiol-Maleimide Conjugation

| Parameter | Recommended Range/Condition | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines.[] |

| Temperature | 4°C to Room Temperature (25°C) | Reaction can proceed efficiently at both temperatures.[18] |

| Reaction Time | 2 hours to overnight | Dependent on temperature and reactant concentrations.[19] |

| Molar Excess of Linker-Payload | 5 to 20-fold over antibody thiols | The exact ratio needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[18] |

| Solvent | Aqueous buffer (e.g., PBS) with a small percentage of organic co-solvent (e.g., DMSO, DMF) | Co-solvent is often required to dissolve the hydrophobic linker-payload.[8] |

Table 3: Comparative Serum Stability of Maleimide-Based Conjugates

| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |

| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | [6] |

| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | [6] |

| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | [6] |

Note: The stability of maleimide-based conjugates can be a concern due to a retro-Michael reaction leading to deconjugation.[6] However, strategies to improve stability, such as ring-opening hydrolysis of the succinimide (B58015) ring, have been developed.[20]

Experimental Protocols

Protocol 1: Antibody Reduction and Purification

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.[8]

-

To reduce the disulfide bonds, add a 10-100 fold molar excess of TCEP or DTT to the antibody solution.[21]

-

Incubate the reaction mixture for 30 minutes at 37°C.[21]

-

Immediately purify the reduced antibody using a desalting column equilibrated with the degassed reaction buffer to remove the excess reducing agent.[21]

-

Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using methods such as UV-Vis spectroscopy and Ellman's assay, respectively.

Protocol 2: Conjugation of Mal-amido-PEG2-Val-Cit-PAB-Payload to Reduced Antibody

This protocol outlines the conjugation of the maleimide-activated linker-payload to the reduced antibody.

Materials:

-

Reduced antibody from Protocol 1

-

Mal-amido-PEG2-Val-Cit-PAB-Payload, dissolved in DMSO or DMF

-

Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., N-acetylcysteine or cysteine)

Procedure:

-

Adjust the concentration of the reduced antibody to 2.5 mg/mL with the degassed reaction buffer.[21]

-

Prepare a stock solution of the Mal-amido-PEG2-Val-Cit-PAB-Payload in DMSO or DMF at a concentration of approximately 10 mM.[21]

-

Add the linker-payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation. A 5 to 20-fold molar excess of the linker-payload over the available thiol groups is recommended as a starting point.[18]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

-

Quench the reaction by adding an excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[22][23][24]

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

-

Mass Spectrometry (MS): High-resolution mass spectrometry of the intact ADC allows for the direct measurement of the masses of different drug-loaded species, from which the DAR can be accurately calculated.[22][23] This can be performed on both glycosylated and deglycosylated forms of the ADC.[22]

-

UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

Protocol 4: In Vitro Cleavage Assay

This assay verifies the enzymatic cleavage of the Val-Cit linker by cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[25]

-

Incubator at 37°C

-

LC-MS system for analysis

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., final concentration of 1 µM) in the assay buffer.[11]

-

Initiate the reaction by adding activated cathepsin B (e.g., final concentration of 20 nM).[11]

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protease inhibitor or by immediate freezing).[11]

-

Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Visualizations

Caption: Structure of the Mal-amido-PEG2-Val-Cit-PAB-OH linker.

Caption: Workflow for ADC conjugation.

Caption: Mechanism of intracellular payload release.

References

- 1. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mal-PEG2-Val-Cit-PAB-OH, CAS 2055041-38-6 | AxisPharm [axispharm.com]

- 5. agilent.com [agilent.com]

- 6. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. precisepeg.com [precisepeg.com]

- 18. confluore.com [confluore.com]

- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. broadpharm.com [broadpharm.com]

- 22. sciex.com [sciex.com]

- 23. agilent.com [agilent.com]

- 24. hpst.cz [hpst.cz]

- 25. benchchem.com [benchchem.com]

Application Notes and Protocols for Cathepsin B Cleavage Assay of Val-Cit Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Val-Cit (valine-citrulline) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs). This linker is engineered to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. This targeted cleavage mechanism facilitates the specific release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[1][2] This document provides detailed protocols for conducting in vitro cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of Val-Cit linkers.

Principle of the Assay

The in vitro cathepsin B cleavage assay is designed to quantify the rate and extent of cleavage of a Val-Cit linker, leading to the release of a payload. The fundamental principle involves incubating the Val-Cit-containing substrate (e.g., an ADC or a fluorogenic peptide) with purified, activated cathepsin B under optimized conditions that mimic the lysosomal environment. The cleavage of the amide bond between citrulline and a self-immolative spacer (commonly p-aminobenzyl carbamate (B1207046) or PABC) triggers a cascade that releases the payload.[1] The rate of payload release can be monitored and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or a fluorescence-based readout.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ADC internalization and subsequent payload release, along with the general experimental workflow for an in vitro cathepsin B cleavage assay.

Caption: Mechanism of ADC internalization and payload release.

Caption: Experimental workflow for a cathepsin B cleavage assay.

Experimental Protocols

Two primary methods are commonly employed for the cathepsin B cleavage assay: a fluorescence-based method for high-throughput screening and kinetic analysis, and an HPLC-based method for direct quantification of payload release from ADCs.

Protocol 1: Fluorescence-Based Kinetic Assay

This method utilizes a fluorogenic substrate, such as Val-Cit-AMC (7-amino-4-methylcoumarin), where the fluorophore is quenched until the linker is cleaved.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic Substrate (e.g., Val-Cit-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and Activation Buffer.

-

Dilute recombinant cathepsin B to a working concentration (e.g., 20-100 nM) in Activation Buffer. Incubate for 15 minutes at room temperature to activate the enzyme.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired final concentrations (typically spanning 0.1 to 10 times the expected Km value for kinetic analysis) in Assay Buffer.[2]

-

-

Assay Setup (for a 100 µL final volume):

-

Add 50 µL of the activated cathepsin B solution to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the substrate solution to each well.

-

Controls:

-

Negative Control: Pre-incubate the activated cathepsin B with an inhibitor before adding the substrate.

-

Blank (Substrate Only): 50 µL of Activation Buffer + 50 µL of substrate solution.

-

Enzyme Only: 50 µL of activated cathepsin B solution + 50 µL of Assay Buffer.

-

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.[1]

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore (e.g., AMC).

-

Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[2]

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[2]

-

Protocol 2: HPLC-Based ADC Cleavage Assay

This method directly measures the release of the payload from an ADC.

Materials:

-

Antibody-Drug Conjugate (ADC) with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 100 mM Sodium Acetate, pH 5.0, containing 10 mM DTT[3]

-

Quenching Solution (e.g., cold PBS or a suitable organic solvent)

-

Incubator at 37°C

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

-

Reaction Setup:

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

-

Sample Preparation and Analysis:

-

Immediately quench the reaction by adding an excess of the cold quenching solution.

-

Analyze the samples by HPLC to separate and quantify the intact ADC, released payload, and any intermediates.[3]

-

-

Data Analysis:

-

Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point relative to the initial concentration.

-

The data can be used to determine the cleavage rate and half-life of the linker.

-

Data Presentation

The following tables summarize representative quantitative data for the cathepsin B-mediated cleavage of various dipeptide linkers.

Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

| Data is illustrative and sourced from BenchChem application notes.[2] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH |

| Z-Phe-Arg-AMC | 25 | 1.9 | 7.6 x 10⁴ | 4.6 |

| Z-Arg-Arg-AMC | 40 | 0.8 | 2.0 x 10⁴ | 4.6 |

| Z-Nle-Lys-Arg-AMC | 53 | 4.5 | 8.5 x 10⁴ | 4.6 |

| Z-Phe-Arg-AMC | 40 | 3.2 | 8.0 x 10⁴ | 7.2 |

| Z-Arg-Arg-AMC | 53 | 2.5 | 4.7 x 10⁴ | 7.2 |

| Z-Nle-Lys-Arg-AMC | 53 | 11.2 | 2.1 x 10⁵ | 7.2 |

| Kinetic parameters for various fluorogenic substrates cleaved by human cathepsin B. Z represents a benzyloxycarbonyl protecting group, and Nle is norleucine. Data adapted from a study on cathepsin B substrate specificity.[4][5] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no signal | Inactive enzyme | Ensure proper storage and handling of cathepsin B. Use a fresh aliquot and confirm its activity with a known positive control substrate. |

| Incorrect buffer pH or composition | The optimal pH for cathepsin B is acidic (typically pH 5.0-6.0).[2] Verify the pH of the assay buffer. | |

| Insufficient incubation time | Optimize the incubation time to ensure the reaction is within the linear range. | |

| High background fluorescence | Substrate instability/degradation | Prepare substrate solutions fresh and protect them from light. |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |

| Inconsistent temperature | Ensure the microplate is incubated at a constant and uniform temperature. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodology for Assessing ADC Bystander Effect In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies.[1][] Their efficacy can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a target cancer cell kills adjacent, antigen-negative tumor cells.[1][3] This is particularly crucial in treating heterogeneous tumors where antigen expression can be varied.[4][5] Assessing the bystander effect is therefore a critical step in the preclinical development of novel ADCs.[6]

This document provides detailed methodologies and protocols for the in vitro assessment of the ADC bystander effect. It includes protocols for co-culture assays, conditioned medium transfer assays, and 3D spheroid models, along with guidelines for data presentation and visualization of experimental workflows.

Mechanism of the ADC Bystander Effect

The bystander effect is initiated when an ADC binds to its target antigen on a cancer cell (Ag+) and is internalized.[1] Inside the cell, the cytotoxic payload is released from the antibody, often within the lysosome.[] For the bystander effect to occur, the released payload must be able to diffuse across the cell membrane of the target cell and into neighboring cells (Ag-), regardless of their antigen expression status.[1][] The physicochemical properties of the linker and the payload, particularly its membrane permeability, are critical determinants of an ADC's bystander potential.[6][7]

Figure 1: Mechanism of ADC Bystander Effect.

Key In Vitro Methodologies

Several in vitro assays can be employed to quantify the bystander effect of an ADC. The choice of assay depends on the specific question being addressed and the desired throughput.

-

Co-culture Bystander Assay: This is a fundamental method where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC.[3][6] The viability of the Ag- cells is then assessed to determine if they are killed due to the payload released from the Ag+ cells.[8]

-

Conditioned Medium Transfer Assay: This assay helps to determine if the cytotoxic payload is released into the extracellular environment.[3][4] Medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells.[9]

-

3D Spheroid Model Assay: This model more closely mimics the in vivo tumor microenvironment and can provide insights into payload penetration and bystander killing in a three-dimensional context.[10][11][12]

Experimental Protocols

Protocol 1: Co-culture Bystander Assay

This protocol describes a method to assess the bystander effect by co-culturing Ag+ and Ag- cells and quantifying the viability of the Ag- population using flow cytometry.[13]

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)[6][8]

-

Complete cell culture medium

-

ADC of interest

-

Isotype control ADC[6]

-

96-well cell culture plates

-

Flow cytometer

-

Viability dye (e.g., Propidium Iodide, DAPI)[13]

Workflow:

Figure 2: Co-culture Bystander Assay Workflow.

Procedure:

-

Cell Preparation: Culture Ag+ and GFP-expressing Ag- cells under standard conditions.

-

Co-culture Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the isotype control ADC.

-

The concentration range should be chosen to be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- cells in monoculture.[6]

-

Add the ADCs to the co-culture and control wells.

-

-

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[13]

-

Analysis by Flow Cytometry:

-

Harvest the cells from each well by trypsinization.[13]

-

Stain the cell suspension with a viability dye according to the manufacturer's protocol.[13]

-

Analyze the cells using a flow cytometer.

-

Gate on the GFP-positive population to specifically analyze the Ag- cells.[13]

-

Within the Ag- gate, quantify the percentage of dead cells based on the viability dye staining.[13]

-

-

Data Interpretation: An increase in the death of Ag- cells in the ADC-treated co-culture wells compared to the monoculture Ag- wells and untreated co-culture wells is indicative of a bystander effect.[13]

Protocol 2: Conditioned Medium Transfer Assay

This protocol is designed to determine if the ADC payload is released from the target cells and can induce cytotoxicity in bystander cells through the culture medium.[3][4]

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line

-

Complete cell culture medium

-

ADC of interest

-

24- or 48-well cell culture plates

-

Centrifuge

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Workflow:

Figure 3: Conditioned Medium Transfer Assay Workflow.

Procedure:

-

Preparation of Conditioned Medium:

-

Seed Ag+ cells in a culture plate and allow them to adhere overnight.

-

Treat the Ag+ cells with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).

-

Collect the culture supernatant (conditioned medium) and clarify by centrifugation to remove any detached cells.

-

-

Treatment of Bystander Cells:

-

Seed Ag- cells in a separate 96-well plate and allow them to adhere.

-

Remove the existing medium and add the collected conditioned medium to the Ag- cells.

-

Include control wells with Ag- cells treated with fresh medium, medium from untreated Ag+ cells, and fresh medium containing the ADC at the same concentration to assess direct toxicity.

-

-

Incubation and Viability Assessment:

-

Incubate the Ag- cells for 48-72 hours.

-

Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

-

-

Data Interpretation: A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the controls, indicates that a cytotoxic payload was released into the medium and is capable of inducing a bystander effect.[3][4]

Protocol 3: 3D Spheroid Co-culture Assay

This protocol utilizes a 3D spheroid model to evaluate the bystander effect in a more physiologically relevant context.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line (labeled with a fluorescent protein)

-

Ultra-low attachment round-bottom 96-well plates

-

Extracellular matrix (e.g., Matrigel), optional

-

ADC of interest

-

Live-cell imaging system or confocal microscope

-

Viability stains for 3D cultures (e.g., Calcein-AM, Propidium Iodide)

Procedure:

-

Spheroid Formation:

-

Prepare a single-cell suspension of Ag+ and Ag- cells at the desired ratio.

-

Seed the cell suspension into ultra-low attachment plates to promote spheroid formation. Spheroids typically form within 48-72 hours.[10]

-

-

ADC Treatment:

-

Once spheroids have formed, add the ADC at various concentrations.

-

-

Monitoring and Analysis:

-

Monitor spheroid growth and morphology over time using a live-cell imaging system.

-

At the end of the treatment period, stain the spheroids with viability dyes.

-

Image the spheroids using a confocal microscope to visualize the spatial distribution of live and dead Ag+ and Ag- cells.

-

-

Data Interpretation: The presence of dead Ag- cells within the spheroid, particularly those in proximity to Ag+ cells, demonstrates a bystander effect. The depth of payload penetration can also be qualitatively assessed.[11]

Data Presentation

Quantitative data from bystander effect assays should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data from a Co-culture Bystander Assay

| ADC Concentration (nM) | % Viability of Ag- Cells (Monoculture) | % Viability of Ag- Cells (Co-culture 1:1 Ag+/Ag-) | Bystander Effect (% Killing of Ag-) |

| 0 | 100 | 100 | 0 |

| 1 | 98 | 75 | 23 |

| 10 | 95 | 40 | 55 |

| 100 | 85 | 15 | 70 |

Table 2: Example Data from a Conditioned Medium Transfer Assay

| Condition | % Viability of Ag- Cells |

| Untreated | 100 |

| Fresh Medium + ADC | 92 |

| Medium from Untreated Ag+ Cells | 98 |

| Conditioned Medium from ADC-treated Ag+ Cells | 55 |

Conclusion

The in vitro methodologies described provide a robust framework for the assessment of the ADC bystander effect. A multi-assay approach, combining co-culture, conditioned medium, and 3D spheroid models, will yield a comprehensive understanding of an ADC's potential to elicit this important anti-tumor mechanism. Careful experimental design and data analysis are crucial for making informed decisions in the ADC drug development pipeline.

References

- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]

- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]

- 13. benchchem.com [benchchem.com]

Determining the Drug-to-Antibody Ratio of PEGylated Antibody-Drug Conjugates: A Guide to Key Analytical Techniques

Introduction

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[1] For ADCs incorporating polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and stability, accurate DAR determination is essential yet can be challenging due to the inherent heterogeneity of the PEG moiety. This document provides detailed application notes and protocols for the principle techniques used to determine the DAR of ADCs with PEGylated linkers: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), and UV/Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR determination of ADCs, particularly for cysteine-linked conjugates.[2] It separates ADC species based on differences in hydrophobicity under non-denaturing conditions, preserving the native structure of the antibody.[3][4] The addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the ADC, allowing for the separation of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).[1][5]

Experimental Workflow for HIC

Caption: Workflow for DAR determination using HIC.

Detailed Protocol for HIC

Materials:

-

ADC sample with PEGylated linker

-

Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[1]

-

Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0[1]

-

HIC column (e.g., TSKgel Butyl-NPR)[1]

-